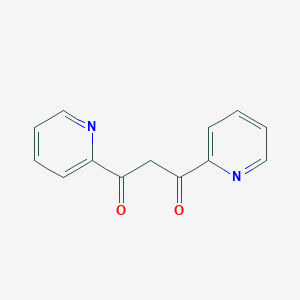
N-(1-Methylpyrrolidin-2-ylidene)-4-((1-methylpyrrolidin-2-ylidene)amino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(1-Methylpyrrolidin-2-ylidene)-4-((1-methylpyrrolidin-2-ylidene)amino)benzenesulfonamide involves several steps. The synthetic route typically includes the reaction of 1-methyl-2-pyrrolidinylidene with benzenesulfonamide under specific conditions. Industrial production methods may vary, but they generally involve optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(1-Methylpyrrolidin-2-ylidene)-4-((1-methylpyrrolidin-2-ylidene)amino)benzenesulfonamide has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In the field of medicine, it has shown promise as a hypoglycemic agent, potentially offering a safer alternative to existing treatments for diabetes. Its unique structure also makes it a valuable compound for research in organic chemistry and pharmacology .
Mechanism of Action
The mechanism of action of N-(1-Methylpyrrolidin-2-ylidene)-4-((1-methylpyrrolidin-2-ylidene)amino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its hypoglycemic effects by inhibiting glucose transport and enhancing glucose uptake in cells. This compound’s unique structure allows it to interact with different molecular targets compared to other hypoglycemic agents .
Comparison with Similar Compounds
When compared to other similar compounds, N-(1-Methylpyrrolidin-2-ylidene)-4-((1-methylpyrrolidin-2-ylidene)amino)benzenesulfonamide stands out due to its unique structure and mechanism of action. Similar compounds include phenformin, buformin, and metformin, which are also used as hypoglycemic agents. this compound has been shown to have fewer side effects and a different mode of action, making it a potentially safer and more effective alternative .
Properties
CAS No. |
126826-73-1 |
|---|---|
Molecular Formula |
C16H22N4O2S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(NZ)-N-(1-methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C16H22N4O2S/c1-19-11-3-5-15(19)17-13-7-9-14(10-8-13)23(21,22)18-16-6-4-12-20(16)2/h7-10H,3-6,11-12H2,1-2H3/b17-15?,18-16- |
InChI Key |
PATMDZCYMFAZSK-UHFFFAOYSA-N |
SMILES |
CN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3C |
Isomeric SMILES |
CN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)/N=C\3/CCCN3C |
Canonical SMILES |
CN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3C |
Synonyms |
(NZ)-N-(1-methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene )amino]benzenesulfonamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(Z)-but-2-en-2-yl]-trimethylsilane](/img/structure/B162637.png)





![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)
